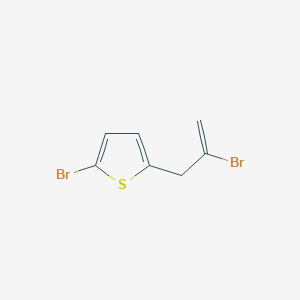

2-Bromo-3-(5-bromo-2-thienyl)-1-propene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(2-bromoprop-2-enyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2S/c1-5(8)4-6-2-3-7(9)10-6/h2-3H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSVQSURELTRGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=C(S1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901264979 | |

| Record name | 2-Bromo-5-(2-bromo-2-propen-1-yl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901264979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-05-8 | |

| Record name | 2-Bromo-5-(2-bromo-2-propen-1-yl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-(2-bromo-2-propen-1-yl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901264979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 3 5 Bromo 2 Thienyl 1 Propene

Precursor Synthesis and Functionalization Strategies

The assembly of the target molecule begins with the preparation of functionalized building blocks. This involves the separate synthesis of a suitably halogenated thiophene (B33073) intermediate and a reactive propene moiety carrying a halogen atom.

The thiophene ring in the target compound is brominated at the 5-position. The synthesis of such intermediates is a cornerstone of thiophene chemistry. Thiophene is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions like halogenation.

Direct bromination of thiophene can be achieved using various brominating agents. However, to achieve regioselectivity, functional groups are often used to direct the substitution. For instance, 2-thiophenecarboxylic acid derivatives or 2-methylthiophene (B1210033) can be used as starting materials. researchgate.net A one-pot bromination/debromination of 3-methylthiophene (B123197) can yield 2,4-dibromo-3-methylthiophene. researchgate.net A common and effective method for synthesizing 2-bromothiophene (B119243) involves the use of N-Bromosuccinimide (NBS) or reacting thiophene with bromine in a solvent like carbon tetrachloride or acetic acid. researchgate.netgoogle.com For the target molecule, a precursor such as 2,5-dibromothiophene (B18171) is highly valuable, which can then be selectively functionalized at one of the C-Br bonds, leaving the other for the final structure. Another key intermediate could be 5-bromo-2-thiophenecarboxaldehyde, which can be prepared from 2-thiophenecarboxaldehyde. This aldehyde serves as a handle for subsequent olefination reactions.

Table 1: Examples of Halogenated Thiophene Precursors and Synthesis Methods

| Precursor | Starting Material | Key Reagents | Reference |

| 2-Bromothiophene | Thiophene | H₂O₂, Bromine-containing wastewater | google.com |

| 2-Bromo-5-(bromomethyl)thiophene | 2-Methylthiophene | N-Bromosuccinimide (NBS), CCl₄ | researchgate.net |

| 3,4,5-Trichloro-2-thiophenecarbonyl chloride | Tetrachlorothiophene | n-Butyllithium, CO₂, SOCl₂ | researchgate.net |

| 2,4-Dibromo-3-methylthiophene | 3-Methylthiophene | Bromine | researchgate.net |

Synthesis of Halogenated Propene Moieties

The "2-bromo-1-propene" fragment is the second key precursor. This vinyl bromide moiety can be introduced via several synthetic routes. One approach involves the modification of readily available three-carbon units. For example, allylic bromination of propene using N-Bromosuccinimide (NBS) under radical initiation (e.g., light) selectively installs a bromine atom on the carbon adjacent to the double bond, yielding 3-bromopropene. youtube.com This can then be isomerized or further functionalized.

Another strategy involves starting with propyne. The hydrohalogenation of alkynes can be controlled to produce either vinyl or geminal dihalides. The synthesis of 1-bromo-1-propene (B1584524) has been documented, starting from THF and 1-bromo-1-propene, which itself can be prepared through dehydrohalogenation of 1,1-dibromoalkanes. orgsyn.org The synthesis of bronopol (B193717) (2-bromo-2-nitro-1,3-propanediol) and its subsequent reduction highlights methods for creating substituted propane (B168953) backbones that could potentially be converted to the desired propene. nveo.org For direct use in olefination reactions, a phosphonium (B103445) ylide or phosphonate (B1237965) carbanion derived from a 2-halosubstituted ethyl halide would be required.

Carbon-Carbon Bond Formation for the Thienyl-Propene Linkage

With the precursors in hand, the central synthetic challenge is to form the carbon-carbon single bond that connects the thiophene ring (at C2) to the propene unit (at C3). Cross-coupling and olefination reactions are the two most powerful strategies for this transformation.

Palladium-catalyzed cross-coupling reactions are a highly effective method for forming C-C bonds between sp²-hybridized carbon atoms, making them ideal for this synthesis. nih.govrsc.org The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is particularly noteworthy. researchgate.netnih.gov

A plausible Suzuki pathway would involve:

Route A: Reacting a (5-bromo-2-thienyl)boronic acid with a suitable dihalogenated propene, such as 2,3-dibromopropene. The palladium catalyst would selectively activate the more reactive allylic C-Br bond for coupling.

Route B: Reacting 2,5-dibromothiophene with a propenylboronic acid derivative.

The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. nih.govorganic-chemistry.org For instance, systems using Pd(OAc)₂ with phosphine (B1218219) ligands like (o-tolyl)₃P have been shown to be effective in coupling thienyl reagents. organic-chemistry.org Similarly, Negishi (organozinc) and Stille (organotin) couplings offer alternative, powerful methods for forging the thienyl-propene bond.

Table 2: Comparison of Common Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Electrophile | Key Advantages |

| Suzuki | Boronic acid/ester (R-B(OR)₂) | Organohalide (R'-X) | Mild conditions; stable, low-toxicity boron reagents. researchgate.net |

| Stille | Organostannane (R-SnR'₃) | Organohalide (R'-X) | Tolerant of many functional groups. |

| Negishi | Organozinc (R-ZnX) | Organohalide (R'-X) | High reactivity and selectivity. |

| Sonogashira | Terminal Alkyne | Organohalide (R'-X) | Forms C(sp²)-C(sp) bonds, useful for alkyne precursors. rsc.org |

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a fundamentally different approach, constructing the C=C double bond of the propene unit directly. These methods typically involve the reaction of a carbonyl compound with a phosphorus-stabilized carbanion. masterorganicchemistry.com

Wittig Reaction : This reaction utilizes a phosphonium ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene. lumenlearning.comlibretexts.org To form the target structure, one could react 5-bromo-2-thiophenecarboxaldehyde with a specifically designed Wittig reagent, such as (1-bromoethylidene)triphenylphosphorane. The preparation of the ylide itself is a key step, often made from triphenylphosphine (B44618) and an appropriate alkyl halide. masterorganicchemistry.comlumenlearning.com A significant advantage is the unambiguous placement of the double bond. libretexts.orgmnstate.edu

Horner-Wadsworth-Emmons (HWE) Reaction : A popular modification of the Wittig reaction, the HWE reaction uses a phosphonate-stabilized carbanion. wikipedia.orgnrochemistry.com This method is renowned for producing (E)-alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.org The reaction of 5-bromo-2-thiophenecarboxaldehyde with a phosphonate ester, such as diethyl (1-bromoethyl)phosphonate, in the presence of a base would yield the desired thienyl-propene linkage. researchgate.net A key benefit of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying purification. wikipedia.orgorganic-chemistry.org The Still-Gennari modification can be employed if the (Z)-olefin is desired. nrochemistry.comyoutube.com

Regioselective and Stereoselective Bromination Techniques

The final structural feature is the presence of two bromine atoms at specific positions: C5 on the thiophene ring and C2 on the propene chain. This can be achieved either by using pre-brominated precursors (as discussed in Sec 2.1) or through late-stage bromination of an unsaturated intermediate.

Regioselective bromination of an alkene like 3-(5-bromo-2-thienyl)-1-propene (B117186) is challenging. Standard alkene bromination with Br₂ typically results in the anti-addition of two bromine atoms across the double bond to form a vicinal dibromide (1,2-dibromo). masterorganicchemistry.comyoutube.com This is not the desired product.

To achieve bromination specifically at the vinylic C2 position, several strategies could be considered:

Olefination with a Bromo-Substituted Ylide : As mentioned in the HWE and Wittig sections, using a reagent like diethyl (1-bromoethyl)phosphonate directly installs the bromine at the C2 position during the carbon-carbon bond formation step. This is often the most direct and regioselective method.

Addition to an Alkyne : Synthesis could proceed via an alkyne intermediate, such as 3-(5-bromo-2-thienyl)-1-propyne. Subsequent hydrobromination (addition of HBr) could potentially install the bromine at the C2 position. However, Markovnikov's rule would predict the formation of a 2-bromo-2-propene (an internal, more substituted alkene), not the desired 2-bromo-1-propene. Anti-Markovnikov addition would place the bromine at C1. youtube.com Therefore, this route is less straightforward.

Allylic Bromination : The use of NBS can introduce bromine at the allylic position (the carbon adjacent to the double bond). youtube.com For an intermediate like 3-(5-bromo-2-thienyl)-1-propene, this would place the bromine at C3, which is the benzylic-like position on the thiophene, not the desired C2 position.

Given these considerations, the most viable synthetic routes rely on building the C(Br)=CH2 unit through an olefination reaction or a specialized cross-coupling reaction using a precisely functionalized vinyl bromide partner. The use of a bromide/bromate couple (e.g., NaBr/NaBrO₃) in an acidic medium offers a method for stereoselective bromination of some alkenes, but its applicability to generate the specific vinyl bromide required here is not guaranteed. rsc.org

Bromination of Thiophene Ring Systems

The introduction of a bromine atom onto the thiophene ring is a crucial first step. Thiophene undergoes electrophilic aromatic substitution reactions, and due to its aromatic nature, it is more reactive than benzene. studysmarter.co.ukiust.ac.ir Halogenation of thiophene occurs readily, even at low temperatures. iust.ac.ir

For the synthesis of the target molecule, the starting material would typically be 2-allylthiophene. The bromination of the thiophene ring at the 5-position is achieved through electrophilic substitution. Reagents such as N-bromosuccinimide (NBS) are commonly employed for this purpose. researchgate.netresearchgate.net The reaction is often carried out in a suitable solvent like chloroform (B151607) or dimethylformamide (DMF). researchgate.netreddit.com The use of NBS provides a source of electrophilic bromine. researchgate.net

It has been reported that the bromination of thiophene and its derivatives with NBS can be effectively carried out, with the substitution occurring at the positions adjacent to the sulfur atom. researchgate.net To achieve selective mono-bromination and avoid the formation of di-brominated products, careful control of reaction conditions, such as slow, dropwise addition of the brominating agent, is often necessary. reddit.com

Bromination at the Propene Moiety

Following the bromination of the thiophene ring to yield 3-(5-bromo-2-thienyl)-1-propene, the next key step is the introduction of a bromine atom at the 2-position of the propene side chain. This is typically achieved through an allylic bromination reaction.

N-bromosuccinimide (NBS) is the reagent of choice for allylic bromination. libretexts.orgjove.commasterorganicchemistry.com This reaction proceeds via a free radical chain mechanism. libretexts.orgjove.com The reaction is usually initiated by light or a radical initiator like benzoyl peroxide. orgsyn.org The use of NBS is advantageous as it provides a low, constant concentration of molecular bromine (Br2), which favors allylic substitution over the competing electrophilic addition to the double bond. libretexts.orgjove.commasterorganicchemistry.com The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride (CCl4). libretexts.org

The process involves the abstraction of an allylic hydrogen from the propene chain by a bromine radical, forming a resonance-stabilized allylic radical. jove.comlibretexts.org This radical then reacts with a molecule of Br2 to form the desired 2-bromo-3-(5-bromo-2-thienyl)-1-propene and a new bromine radical, which continues the chain reaction. jove.comucalgary.ca

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the mechanisms of the key bromination steps is essential for controlling the reaction and optimizing the yield of the desired product.

The bromination of the thiophene ring with NBS proceeds through an electrophilic aromatic substitution mechanism. Computational studies suggest that the formation of a bromonium ion is a favorable pathway. researchgate.net The NBS, or Br2 formed from it, acts as the source of the electrophile (Br+). The thiophene ring, being electron-rich, attacks the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org A base then removes a proton from the intermediate to restore the aromaticity of the thiophene ring, resulting in the formation of 3-(5-bromo-2-thienyl)-1-propene. libretexts.org

The allylic bromination of the propene moiety with NBS follows a radical chain mechanism with three distinct stages: initiation, propagation, and termination. jove.com

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, often facilitated by light or a radical initiator, to generate a bromine radical. jove.comchemistrysteps.com

Propagation: A bromine radical abstracts an allylic hydrogen from 3-(5-bromo-2-thienyl)-1-propene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr). jove.comlibretexts.org The HBr then reacts with NBS to produce a low concentration of molecular bromine (Br2). jove.com This newly formed Br2 molecule is then attacked by the allylic radical to yield the final product, this compound, and another bromine radical, which continues the chain. jove.comucalgary.ca

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture. jove.com

Process Optimization and Scale-Up Considerations

Optimizing the synthesis of this compound for larger-scale production requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

For the thiophene bromination step, controlling the stoichiometry of the brominating agent is critical to maximize the yield of the mono-brominated product and minimize the formation of di- and poly-brominated impurities. reddit.com Gradual addition of NBS and maintaining a low reaction temperature can enhance selectivity. reddit.com The choice of solvent can also influence the reaction rate and selectivity. researchgate.net

In the allylic bromination step, maintaining a very low concentration of Br2 is paramount to prevent the competing electrophilic addition to the double bond. jove.com The use of NBS in a non-polar solvent is the standard method to achieve this. libretexts.org For industrial-scale production, factors such as efficient heat transfer and mixing become crucial to control the exothermic nature of the reaction and ensure homogeneity. The use of flow chemistry could offer advantages in terms of safety and control over reaction parameters.

Purification of the final product is also a significant consideration. Techniques such as distillation or chromatography may be required to remove unreacted starting materials and byproducts. The development of a robust purification protocol is essential for obtaining the desired product with high purity on a larger scale. The potential for the formation of isomeric products, especially in the allylic bromination step if the allylic radical is unsymmetrical, needs to be assessed and addressed during purification. libretexts.org

Finally, a thorough economic analysis, considering the cost of raw materials, reagents, solvents, energy consumption, and waste disposal, is necessary for a viable and scalable industrial process.

Table of Reaction Conditions for Bromination Reactions

| Reaction Step | Reagent | Solvent | Initiator/Catalyst | Temperature | Key Considerations |

|---|---|---|---|---|---|

| Thiophene Bromination | N-Bromosuccinimide (NBS) | Chloroform, DMF | - | 0°C to Room Temperature | Slow, dropwise addition to control selectivity. reddit.com |

| Allylic Bromination | N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl4) | Light or Benzoyl Peroxide | Varies (often reflux) | Maintain low Br2 concentration to avoid side reactions. libretexts.orgjove.com |

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Allylthiophene |

| 3-(5-bromo-2-thienyl)-1-propene |

| N-Bromosuccinimide (NBS) |

| Chloroform |

| Dimethylformamide (DMF) |

| Carbon Tetrachloride |

| Benzoyl Peroxide |

| Bromine (Br2) |

| Hydrogen Bromide (HBr) |

| Benzene |

| 2,3-Dibromopropene |

| Phenyl magnesium bromide |

| Bromobenzene |

| Ethyl ether |

| 1,1-Diphenylethylene |

| Bromoform |

| Potassium tert-butoxide |

| 1,1-Dibromo-2,2-diphenylcyclopropane |

| Silver acetate |

| Acetic acid |

| 5,6-Dihydro-2H-pyran-2-one |

| Methylene (B1212753) chloride |

| Triethylamine |

| 3-Bromo-5,6-dihydro-2H-pyran-2-one |

| 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one |

| 5-Bromo-2-pyrone |

| 3-Bromo-2-pyrone |

| 2-Bromo-3,3,3-trifluoro-1-propene |

| 5-Bromo-1,2,3-trichlorobenzene |

| 2-Bromo-2-methyl-1-(5-methyl-2-thienyl)-1-propanone |

Chemical Reactivity and Transformation Pathways of 2 Bromo 3 5 Bromo 2 Thienyl 1 Propene

Reactivity at the Propene Double Bond

The carbon-carbon double bond in the propene moiety is a region of high electron density, rendering it susceptible to attack by electrophiles and radicals. The presence of a bromine atom on the double bond further influences its reactivity.

Electrophilic Addition Reactions

Electrophilic addition to the propene double bond is a characteristic reaction. The addition of electrophiles such as hydrogen halides (HX) proceeds via the formation of a carbocation intermediate. The regioselectivity of this addition is governed by the stability of the resulting carbocation.

In the case of 2-Bromo-3-(5-bromo-2-thienyl)-1-propene, the addition of an electrophile (E+) to the C1 carbon would lead to a secondary carbocation at C2, which is stabilized by resonance with the adjacent bromine atom and the thienyl ring. Conversely, addition to the C2 carbon would generate a primary carbocation at C1, which is less stable. Therefore, the reaction is expected to proceed through the more stable secondary carbocation, leading to the Markovnikov addition product. For instance, the reaction with hydrogen bromide (HBr) would likely yield 2,2-dibromo-1-(5-bromo-2-thienyl)propane.

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reagent | Predicted Major Product |

| HBr | 2,2-Dibromo-1-(5-bromo-2-thienyl)propane |

| HCl | 2-Bromo-2-chloro-1-(5-bromo-2-thienyl)propane |

| H₂O (acid-catalyzed) | 2-Bromo-1-(5-bromo-2-thienyl)propan-2-ol |

Radical-Mediated Transformations

The propene double bond can also undergo radical-mediated reactions. In the presence of a radical initiator, such as peroxides, the addition of HBr can proceed via a radical mechanism, leading to the anti-Markovnikov product. In this pathway, the bromine radical (Br•) adds to the double bond to form the most stable carbon radical intermediate. Addition of the bromine radical to the C1 carbon results in a more stable secondary radical at C2, stabilized by the adjacent thienyl group. Subsequent abstraction of a hydrogen atom from HBr yields the final product.

Furthermore, the bromine atom on the propene chain can participate in radical reactions. For example, under photolytic conditions or in the presence of radical initiators, allylic bromination can occur, although the presence of the vinylic bromine complicates this transformation.

Cycloaddition Reactions

The double bond of this compound can participate in cycloaddition reactions, such as [4+2] (Diels-Alder) and [3+2] cycloadditions. In a Diels-Alder reaction, the substituted propene can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The electron-withdrawing nature of the bromine atom and the thienyl group can influence the reactivity of the dienophile.

[3+2] cycloaddition reactions with 1,3-dipoles, such as azides or nitrile oxides, can also occur, leading to the formation of five-membered heterocyclic rings. The regioselectivity of these reactions would be influenced by both steric and electronic factors of the substituents on the propene unit. Research on analogous systems, such as the [3+2] cycloaddition of 3,3,3-tribromo-1-nitroprop-1-ene with diarylnitrones, demonstrates the feasibility of such transformations with highly substituted propenes libretexts.org.

Reactivity of the Thiophene (B33073) Ring System

The 5-bromo-2-thienyl group is an aromatic system, and its reactivity is characteristic of electron-rich heterocycles, though modified by the presence of the bromine atom and the 2-bromo-1-propenyl substituent.

Electrophilic Aromatic Substitution for Further Derivatization

The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene. The sulfur atom can stabilize the intermediate carbocation (sigma complex) formed during the reaction. In this compound, the 2- and 5-positions are occupied. The remaining open positions are C3 and C4. The bromine atom at C5 is a deactivating but ortho-, para-directing group. The 2-bromo-1-propenyl group at C3 is also likely to influence the position of further substitution. Electrophilic attack will preferentially occur at the position that leads to the most stable intermediate. Given the directing effects of the existing substituents, electrophilic substitution would be expected to occur at the C4 position.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

| Reagent | Expected Product (Substitution at C4) |

| Br₂ / FeBr₃ | 2-Bromo-3-(4,5-dibromo-2-thienyl)-1-propene |

| HNO₃ / H₂SO₄ | 2-Bromo-3-(5-bromo-4-nitro-2-thienyl)-1-propene |

| SO₃ / H₂SO₄ | 2-(2-Bromo-1-propenyl)-5-bromothiophene-3-sulfonic acid |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) on the thiophene ring is also a possible transformation, particularly at the carbon atoms bearing the bromine atoms. Generally, SNA on an aromatic ring requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. While the 2-bromo-1-propenyl group is not a strong activating group, the reaction can be facilitated under forcing conditions or through metal-catalyzed cross-coupling reactions.

The bromine atoms at the C2 and C5 positions can be replaced by various nucleophiles. For instance, reactions with amines, alkoxides, or thiolates could potentially occur, although likely requiring high temperatures or the use of a catalyst. A more common and synthetically useful transformation is the participation of the bromothiophene moieties in cross-coupling reactions such as Suzuki, Stille, or Heck reactions. These palladium-catalyzed reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide variety of substituents onto the thiophene ring.

Reactivity of Bromine Substituents in Cross-Coupling and Functionalization

The presence of two carbon-bromine bonds with different electronic environments—one attached to an sp2-hybridized carbon of the propene unit and the other to the aromatic thiophene ring—is a key feature of this compound. This structural characteristic suggests that selective functionalization at either position could be achievable under carefully controlled reaction conditions.

Catalytic Cross-Coupling Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the vinylic bromide versus the aryl bromide in this compound would be a critical factor in designing selective transformations.

Heck Reaction: This reaction couples aryl or vinyl halides with alkenes. The relative reactivity of the two bromine atoms in this compound in a Heck reaction would likely depend on the catalyst system and reaction conditions. Generally, aryl bromides are more reactive than vinylic bromides in many palladium-catalyzed couplings.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides. This method could be employed to introduce alkynyl moieties at either the vinylic or the thiophene position of the target compound. Selective coupling would be a key challenge to address.

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling amines with aryl halides. It could potentially be used to introduce amino groups onto the thiophene ring of this compound.

A hypothetical data table illustrating potential outcomes of selective cross-coupling reactions is presented below. It is important to note that these are projected results based on general chemical principles, as specific experimental data for this compound is not available.

| Entry | Coupling Partner | Catalyst System (Hypothetical) | Major Product (Predicted) |

| 1 | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 2-Bromo-3-(5-(phenylethynyl)-2-thienyl)-1-propene |

| 2 | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-Bromo-3-(5-styryl-2-thienyl)-1-propene |

| 3 | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | 2-Bromo-3-(5-(phenylamino)-2-thienyl)-1-propene |

Nucleophilic Displacement and Substitution Reactions

The bromine atoms on this compound are susceptible to nucleophilic attack. The vinylic bromide is generally less reactive towards traditional SN2-type reactions due to the higher bond strength of the C(sp²)-Br bond. However, nucleophilic aromatic substitution (SNAr) on the bromothiophene ring could be possible, especially if the ring is activated by electron-withdrawing groups. The kinetics and mechanisms of nucleophilic substitution on thiophene rings are influenced by the nature of the nucleophile and the solvent.

Reductive Dehalogenation Studies

Reductive dehalogenation offers a method to selectively remove one or both bromine atoms, leading to less halogenated derivatives. The choice of reducing agent and reaction conditions would be crucial for achieving selectivity between the vinylic and aryl bromides. Potential reagents for such transformations include transition metal hydrides, radical-based reducing agents, or catalytic hydrogenation under specific conditions.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 3 5 Bromo 2 Thienyl 1 Propene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 2-Bromo-3-(5-bromo-2-thienyl)-1-propene, both ¹H and ¹³C NMR would provide critical data for its structural elucidation.

In ¹H NMR spectroscopy, the chemical shifts, integration, and coupling patterns of the protons would confirm the regiochemistry of the substituents. The vinylic protons of the 1-propene moiety are expected to appear as distinct signals in the olefinic region of the spectrum (typically δ 5.0-6.5 ppm). Their splitting patterns would be indicative of geminal and cis/trans couplings. The methylene (B1212753) protons adjacent to the thiophene (B33073) ring would likely appear as a doublet, coupled to the vinylic proton. The two protons on the thiophene ring are in different chemical environments and would present as two distinct doublets in the aromatic region (typically δ 6.5-8.0 ppm), with a coupling constant characteristic of their relative positions on the thiophene ring.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum would show distinct signals for the sp² carbons of the alkene and the thiophene ring, as well as the sp³ carbon of the methylene group. The carbon atom attached to the bromine on the double bond would be significantly shifted downfield. The chemical shifts of the thiophene carbons would further confirm the substitution pattern. docbrown.infomdpi.comresearchgate.netrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Vinylic CH₂ | 5.0 - 6.0 | 115 - 125 |

| Allylic CH₂ | 3.5 - 4.5 | 30 - 40 |

| Thienyl CH (position 3) | 6.8 - 7.2 | 125 - 130 |

| Thienyl CH (position 4) | 6.9 - 7.5 | 128 - 135 |

| C-Br (vinylic) | - | 100 - 110 |

| C-Br (thienyl) | - | 110 - 120 |

| Thienyl C-S | - | 135 - 145 |

Note: These are predicted values based on typical ranges for similar functional groups and may vary based on the specific electronic environment.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound would be expected to show characteristic absorption bands. A prominent band around 1620-1640 cm⁻¹ would correspond to the C=C stretching vibration of the propene double bond. The C-H stretching vibrations of the vinylic and thiophene protons would appear in the region of 3000-3100 cm⁻¹. The C-Br stretching vibrations typically occur in the lower frequency region of the spectrum, usually between 500 and 700 cm⁻¹. Vibrations associated with the thiophene ring, including ring stretching and C-S stretching, would also be present. nih.govnist.gov

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bond, which often gives a strong Raman signal.

Table 2: Expected Characteristic Infrared Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Vinylic C-H Stretch | 3010 - 3095 |

| Aromatic (Thienyl) C-H Stretch | 3000 - 3100 |

| C=C Stretch (alkene) | 1620 - 1680 |

| Thiophene Ring Vibrations | 1300 - 1500 |

| C-Br Stretch | 500 - 700 |

Mass Spectrometry for Molecular Fragmentation Analysis and Isotopic Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

A key feature in the mass spectrum of this compound would be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). Consequently, the molecular ion peak (M⁺) would appear as a pair of peaks (M and M+2) of almost equal intensity. Any fragment containing a bromine atom would also exhibit this characteristic isotopic signature. docbrown.infoyoutube.comdocbrown.info

The fragmentation of the molecular ion would likely proceed through several pathways. Loss of a bromine radical is a common fragmentation for brominated compounds. Cleavage of the allylic bond, resulting in the formation of a stable thienyl-methyl cation, is also a probable fragmentation pathway. The presence of two bromine atoms would lead to a complex spectrum with peaks corresponding to the loss of one or both bromine atoms, as well as other fragments. acs.orgwhitman.eduresearchgate.netresearchgate.netnist.gov

Table 3: Predicted Key Fragments in the Mass Spectrum

| m/z Value | Possible Fragment Ion | Notes |

| M, M+2, M+4 | [C₇H₅Br₂S]⁺ | Molecular ion cluster showing the presence of two bromine atoms. |

| M-79/81 | [C₇H₅BrS]⁺ | Loss of one bromine atom. |

| M-158/160/162 | [C₇H₅S]⁺ | Loss of both bromine atoms. |

| 171/173 | [C₅H₃BrS]⁺ | Fragment corresponding to the bromothienyl moiety. |

| 97 | [C₄H₄S]⁺ | Thiophene ring fragment. |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

The crystal structure would reveal the conformation of the propenyl chain relative to the thiophene ring. Furthermore, it would provide insights into the intermolecular interactions that govern the packing of the molecules in the solid state. Given the presence of bromine atoms and the aromatic thiophene ring, several types of non-covalent interactions could be anticipated. These include halogen bonding, where the electrophilic region of a bromine atom interacts with a nucleophilic site on an adjacent molecule, and π-π stacking interactions between the thiophene rings. These interactions play a crucial role in the supramolecular assembly of the molecules. mdpi.commdpi.comacs.orgnih.govresearchgate.net

Chiroptical Spectroscopy for Chiral Derivatives (if applicable)

The parent molecule, this compound, is achiral and therefore would not exhibit chiroptical activity. However, if a chiral derivative were to be synthesized, for instance by introducing a chiral center into the molecule, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) would be invaluable.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.orgunipi.it The resulting spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the absolute configuration of the chiral derivative could be unambiguously determined. researchgate.netmdpi.comrsc.org This would be particularly relevant if the molecule were to be explored for applications where chirality is a key factor, such as in asymmetric catalysis or as a chiral building block in materials science.

Computational and Theoretical Investigations of 2 Bromo 3 5 Bromo 2 Thienyl 1 Propene

Electronic Structure Calculations (e.g., Density Functional Theory (DFT))

No published studies were found that performed DFT or other electronic structure calculations on 2-Bromo-3-(5-bromo-2-thienyl)-1-propene.

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

There is no available research detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or resulting reactivity predictions for this compound. While such analyses are common for similar compounds to understand charge transfer and stability researchgate.networldscientificnews.comresearchgate.net, this specific molecule has not been the subject of such a study.

Conformational Analysis and Potential Energy Surfaces

A conformational analysis and the calculation of potential energy surfaces for this compound have not been reported in the scientific literature.

Reaction Mechanism Elucidation through Computational Modeling

No computational modeling studies on the reaction mechanisms involving this compound were found. Research on the reactivity of similar scaffolds, like 2-bromo-3-(tri-n-butylstannyl)-1-propene, exists but is not applicable researchgate.net.

Spectroscopic Property Prediction and Validation (e.g., NMR Chemical Shifts, Vibrational Frequencies)

While commercial vendors may list basic spectral data for this compound bldpharm.com, there are no published scientific studies involving the theoretical prediction and experimental validation of its NMR chemical shifts or vibrational frequencies using computational methods. Such predictive studies are valuable for confirming molecular structures but have not been performed for this compound chemicalbook.comuq.edu.aumagritek.com.

Intermolecular Interactions and Crystal Packing Studies

No crystal structure data for this compound has been deposited in crystallographic databases or published in the literature. Consequently, studies on its intermolecular interactions and crystal packing, which rely on this data, are not available nih.govnih.govrsc.org.

The Role of 2 Bromo 3 5 Bromo 2 Thienyl 1 Propene As a Building Block in Complex Chemical Synthesis

2-Bromo-3-(5-bromo-2-thienyl)-1-propene is a highly functionalized organic molecule featuring multiple reactive sites: a vinyl bromide, an allylic C-Br bond (implicitly, as it is an isomer of an allyl bromide), a carbon-carbon double bond, and an aryl bromide on a thiophene (B33073) ring. This combination of functionalities makes it a versatile precursor and building block in various domains of chemical synthesis, from materials science to the construction of complex molecular architectures.

Future Research Directions and Emerging Methodologies for 2 Bromo 3 5 Bromo 2 Thienyl 1 Propene

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce waste and utilize less hazardous substances. Future research on 2-Bromo-3-(5-bromo-2-thienyl)-1-propene will likely focus on developing more sustainable synthetic routes.

Key areas of investigation include:

Use of Greener Solvents: Traditional syntheses of thiophene (B33073) derivatives often rely on volatile and hazardous organic solvents. Research is moving towards the use of environmentally benign solvents such as water, ethanol, or deep eutectic solvents. capes.gov.brnih.govnih.govbohrium.com For instance, Pd-catalyzed C-H arylation of thiophene derivatives has been successfully performed using water as the sole reaction medium, a technique that could be adapted for the synthesis of precursors to the title compound. capes.gov.brbohrium.com

Metal-Free Catalysis: To circumvent the toxicity and cost associated with heavy metal catalysts, metal-free synthetic strategies are gaining traction. organic-chemistry.orgresearchgate.netorganic-chemistry.org For the synthesis of thiophene precursors, methods employing elemental sulfur with base or transition-metal-free thioboration are being explored. organic-chemistry.orgorganic-chemistry.org Similarly, metal-free C(sp3)-H bromination techniques could be investigated for the allylic functionalization step. researchgate.netias.ac.in

Multicomponent Reactions (MCRs): MCRs offer an efficient way to construct complex molecules like thiophene derivatives in a single step, reducing waste and improving atom economy. nsmsi.ir Future work could focus on designing a multicomponent reaction that assembles the 2-bromo-3-(thienyl)-1-propene skeleton from simple precursors.

| Green Chemistry Approach | Potential Application for this compound Synthesis | Key Advantages |

|---|---|---|

| Use of Water as a Solvent | Could be used in cross-coupling reactions to build the thiophene core or attach the propene side chain. capes.gov.brbohrium.com | Non-toxic, inexpensive, and environmentally friendly. |

| Metal-Free Catalysis | Could be applied for the bromination steps or the core thiophene synthesis, avoiding residual metal contamination. organic-chemistry.orgresearchgate.net | Reduces toxicity, cost, and purification efforts. |

| Electrophilic Halocyclization | Synthesis of the brominated thiophene ring using simple sodium halides (e.g., NaBr) as the bromine source. nih.govnih.govresearchgate.net | Utilizes non-toxic, inexpensive reagents and mild conditions. |

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. lianhe-aigen.comeuropa.eu This technology is particularly well-suited for handling hazardous reagents and highly exothermic reactions, which can be relevant in halogenation processes. rsc.orgrsc.org

Future applications for this compound include:

Safer Halogenation: The introduction of bromine atoms can be hazardous in batch processes. Continuous flow reactors allow for the in situ generation and immediate use of reactive intermediates, minimizing the risks associated with handling large quantities of toxic materials like elemental bromine. rsc.orgrsc.org

Improved Reaction Efficiency: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to faster reaction times and higher yields. europa.eu This has been demonstrated in the direct arylation of thiophenes, where residence times were significantly reduced. researchgate.netunipd.it

Scalability and Automation: Flow chemistry setups can be readily scaled up for industrial production and automated for high-throughput synthesis of derivatives, facilitating the exploration of its applications. lianhe-aigen.comresearchgate.netnih.gov The synthesis of functional thiophene derivatives for organic electronic materials has already been explored using this technology. vapourtec.com

Chemoenzymatic and Biocatalytic Transformations

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. The use of enzymes could lead to novel synthetic pathways for this compound and its derivatives.

Emerging research directions are:

Regioselective Halogenation: Flavin-dependent halogenases (FDHs) are enzymes capable of catalyzing the regioselective halogenation of aromatic compounds using benign inorganic halides. rsc.orgresearchgate.netchemrxiv.org Future research could involve engineering FDHs to selectively brominate the thiophene ring at the C5 position, offering a green alternative to chemical bromination. rsc.orgmdpi.com

Enzymatic Derivatization: Other enzymes could be used for the selective modification of the compound. For instance, oxidoreductases could potentially hydroxylate the thiophene ring or the side chain, while hydrolases could be used in subsequent synthetic steps. The oxidation of thiophenes to thiophene oxides by enzymes like cytochrome P450 has been studied, which could activate the molecule for further reactions. researchgate.net

Dehalogenation: While the focus is often on halogenation, selective enzymatic dehalogenation could also be a powerful tool to create new derivatives from the polybrominated starting material. nih.gov

| Biocatalytic Approach | Potential Application | Advantages |

|---|---|---|

| Flavin-Dependent Halogenases (FDHs) | Regioselective bromination of the thiophene precursor. rsc.orgresearchgate.net | High selectivity, mild reaction conditions, use of non-toxic halide salts. |

| Cytochrome P450 Enzymes | Oxidation of the thiophene sulfur atom to a sulfoxide, activating the molecule for subsequent reactions like Diels-Alder. researchgate.net | High selectivity for oxidation reactions. |

| Engineered Halogenases | Altering the regioselectivity of halogenation on the thiophene ring. rsc.org | Tailored synthesis of specific isomers. |

Development of Novel Catalytic Systems for Selective Reactions

The presence of two different C-Br bonds in this compound makes it an ideal substrate for selective functionalization using advanced catalytic systems. The development of catalysts that can distinguish between the vinylic bromine on the ring and the allylic bromine on the side chain is a key research area.

Future research will likely focus on:

Site-Selective Cross-Coupling: Developing palladium or other transition-metal catalysts with specific ligands that can selectively activate one C-Br bond over the other is a significant goal. This would allow for the stepwise introduction of different functional groups. Studies on the selective C-arylation of 2,5-dibromo-3-hexylthiophene (B54134) have shown that Suzuki cross-coupling can be controlled to achieve mono-arylation, a principle that could be applied here. nih.govresearchgate.net

Direct C-H Arylation: Instead of relying on halogenated precursors, direct C-H arylation of a pre-formed 3-(2-thienyl)-1-propene core followed by selective bromination could be a more atom-economical approach. researchgate.netunipd.it

Photocatalysis: Visible-light photocatalysis offers mild conditions for a variety of organic transformations, including C-H functionalization and cross-coupling reactions, which could be applied to modify the target compound.

Integration into Supramolecular Chemistry and Nanotechnology

Thiophene-based molecules are well-known for their electronic properties and their ability to self-assemble into ordered structures. nih.govthieme-connect.commdpi.com The functional groups on this compound make it a promising candidate for incorporation into more complex systems.

Potential future applications include:

Building Blocks for Supramolecular Assemblies: The thiophene ring can participate in π-π stacking interactions, while the bromine atoms can engage in halogen bonding. nih.gov These non-covalent interactions can be exploited to direct the self-assembly of the molecule into well-defined nanostructures like wires or sheets. capes.gov.brnih.gov Thiophene-based helicenes have been synthesized for their potential in supramolecular self-assembly. beilstein-journals.orgnih.gov

Functionalization of Nanomaterials: The bromine atoms act as reactive handles for covalently attaching the molecule to the surface of nanomaterials such as nanoparticles or carbon nanotubes. acs.orgresearchgate.net This could impart new electronic or optical properties to the nanomaterials, making them suitable for applications in sensors or electronics. The synthesis of new thiophene derivatives using magnetic iron oxide nanoparticles has been explored. nsmsi.ir

Precursors for Conjugated Polymers: Through cross-coupling reactions like Suzuki or Stille, the bromine atoms can be used to polymerize the molecule, leading to the formation of novel conjugated polymers with potential applications in organic electronics. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-3-(5-bromo-2-thienyl)-1-propene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via bromination of thiophene derivatives. A common precursor is 5-bromo-2-thiophene, reacted with propargyl bromide under palladium catalysis (e.g., Pd(PPh₃)₄) in solvents like 1,2-dimethoxyethane. Yield optimization requires precise temperature control (0–5°C for bromination steps) and inert atmospheres to suppress side reactions like di-bromination . Purity (>95%) is achieved via column chromatography using hexane/ethyl acetate gradients.

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., thienyl proton shifts at δ 6.8–7.2 ppm, allylic bromine coupling in ¹H NMR).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, verifying bond angles and halogen positioning .

- Mass Spectrometry (HRMS) : Validates molecular weight (theoretical: 285.94 g/mol; observed: [M+H]⁺ at 286.95) .

Q. What are the key physicochemical properties relevant to handling and storage?

- Methodological Answer : The compound is light-sensitive due to bromine’s labile nature. Storage at –20°C under argon is recommended. Solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| DCM | 50–60 |

| THF | 30–40 |

| Water | <0.1 |

| Stability tests show decomposition >40°C, requiring low-temperature reactions . |

Advanced Research Questions

Q. How do electronic effects of the dual bromine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromines activate the thienyl ring for electrophilic substitution while the allylic bromide facilitates Suzuki-Miyaura couplings. Density Functional Theory (DFT) calculations (e.g., using Gaussian 09) reveal reduced LUMO energy (–1.8 eV) at the thienyl C-5 position, favoring nucleophilic attack. Experimental validation uses Pd-catalyzed couplings with arylboronic acids, yielding biaryl derivatives (70–85% efficiency) .

Q. What strategies resolve contradictions in reported crystallographic data for halogen-bonded derivatives?

- Methodological Answer : Discrepancies in bond lengths (e.g., C–Br = 1.89–1.93 Å vs. 1.91 Å in SHELX-refined structures) arise from disorder or twinning. Solutions include:

- High-resolution data collection (λ = 0.710 Å, 100 K).

- Using Olex2 for twin refinement and PLATON for validation.

- Cross-referencing with Cambridge Structural Database (CSD) entries for analogous compounds .

Q. How can computational tools predict biological interactions of this compound, particularly halogen bonding with proteins?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulates binding to targets like cytochrome P450 (docking score: –9.2 kcal/mol).

- Molecular Dynamics (GROMACS) : Assesses stability of halogen bonds (e.g., Br···O=C interactions with catalytic residues).

- cclib : Parses quantum chemical outputs to map electrostatic potential surfaces, identifying nucleophilic regions .

Q. What are the challenges in analyzing byproducts from its use in multi-step syntheses, and how are they mitigated?

- Methodological Answer : Common byproducts include di-brominated thiophenes (e.g., 2,5-dibromo-3-thienyl derivatives) and oxidation products (e.g., sulfoxides). Mitigation involves:

- LC-MS Monitoring : Agilent 6545 Q-TOF detects trace byproducts (LOD = 0.01%).

- Selective Quenching : Sodium thiosulfate removes excess Br₂ post-reaction.

- Green Chemistry Approaches : Solvent-free mechanochemical synthesis reduces side reactions .

Methodological Comparison Table

| Technique | Application | Advantages | Limitations |

|---|---|---|---|

| X-ray Crystallography | Absolute structure determination | High precision (R-factor < 0.05) | Requires single crystals >0.2 mm |

| DFT Calculations | Reactivity prediction | Cost-effective screening | Accuracy depends on basis set choice |

| HPLC-PDA | Purity analysis | Detects UV-active impurities | Poor resolution for non-polar compounds |

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.